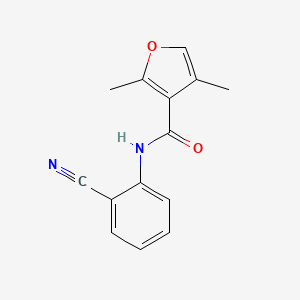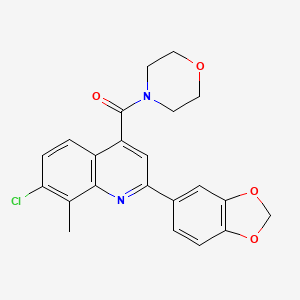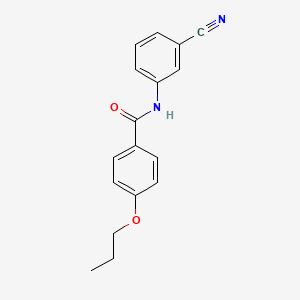
N,N-diallyl-5-bromo-2-chlorobenzamide
Übersicht
Beschreibung
N,N-diallyl-5-bromo-2-chlorobenzamide, also known as BD-18, is a small molecule inhibitor that has been gaining attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and has been found to exhibit promising results in studies related to cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
N,N-diallyl-5-bromo-2-chlorobenzamide has been studied extensively for its potential applications in various fields. In cancer research, N,N-diallyl-5-bromo-2-chlorobenzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Studies have also shown that N,N-diallyl-5-bromo-2-chlorobenzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N,N-diallyl-5-bromo-2-chlorobenzamide has been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Wirkmechanismus
N,N-diallyl-5-bromo-2-chlorobenzamide has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been found to have anti-cancer and anti-inflammatory effects, and N,N-diallyl-5-bromo-2-chlorobenzamide has been shown to be a potent HDAC inhibitor. In addition, N,N-diallyl-5-bromo-2-chlorobenzamide has been found to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition of MAO-B activity has been suggested to contribute to the neuroprotective effects of N,N-diallyl-5-bromo-2-chlorobenzamide.
Biochemical and Physiological Effects
N,N-diallyl-5-bromo-2-chlorobenzamide has been found to have a number of biochemical and physiological effects. In vitro studies have shown that N,N-diallyl-5-bromo-2-chlorobenzamide can induce apoptosis and inhibit cell proliferation in cancer cells. In addition, N,N-diallyl-5-bromo-2-chlorobenzamide has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. N,N-diallyl-5-bromo-2-chlorobenzamide has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diallyl-5-bromo-2-chlorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has been found to be relatively stable. In addition, N,N-diallyl-5-bromo-2-chlorobenzamide has been found to be selective for HDAC and MAO-B, which reduces the risk of off-target effects. However, N,N-diallyl-5-bromo-2-chlorobenzamide has some limitations for lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in some experiments. In addition, N,N-diallyl-5-bromo-2-chlorobenzamide has been found to be relatively toxic, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on N,N-diallyl-5-bromo-2-chlorobenzamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of N,N-diallyl-5-bromo-2-chlorobenzamide. In addition, further studies are needed to determine the potential applications of N,N-diallyl-5-bromo-2-chlorobenzamide in the treatment of neurodegenerative diseases. Another area of research is the investigation of the potential synergistic effects of N,N-diallyl-5-bromo-2-chlorobenzamide with other drugs or therapies. Finally, more studies are needed to determine the safety and toxicity of N,N-diallyl-5-bromo-2-chlorobenzamide in vivo to determine its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N,N-bis(prop-2-enyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClNO/c1-3-7-16(8-4-2)13(17)11-9-10(14)5-6-12(11)15/h3-6,9H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMSEKSCQWDUKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=C(C=CC(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B4698345.png)
![N-{2-[(3-chloro-4-methoxybenzyl)thio]ethyl}guanidine](/img/structure/B4698347.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]pentanamide](/img/structure/B4698349.png)
![N-(4-methoxyphenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4698352.png)
![1-(4-fluorophenyl)-5-[(1H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B4698360.png)

![N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea](/img/structure/B4698379.png)
![methyl 2-({[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}amino)benzoate](/img/structure/B4698386.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B4698394.png)
![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B4698398.png)
![2-[({[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4698421.png)
![1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B4698428.png)

